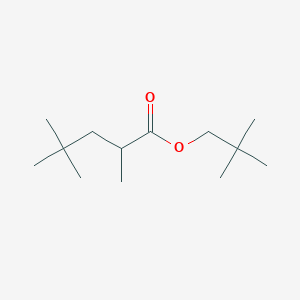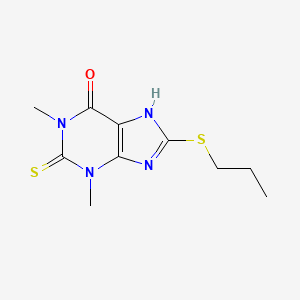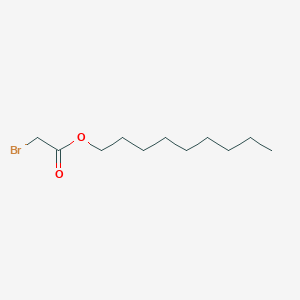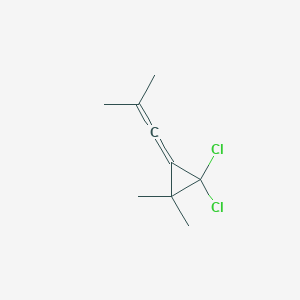![molecular formula C18H21ClN2S B14738310 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine CAS No. 5473-18-7](/img/structure/B14738310.png)
1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methylbenzenethiol under specific conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-Methylbenzenethiol: A precursor used in the synthesis of the compound.
Other Piperazine Derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine is unique due to the presence of both a chlorophenyl and a methylphenylsulfanyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
5473-18-7 |
|---|---|
Molekularformel |
C18H21ClN2S |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine |
InChI |
InChI=1S/C18H21ClN2S/c1-15-5-7-18(8-6-15)22-14-20-9-11-21(12-10-20)17-4-2-3-16(19)13-17/h2-8,13H,9-12,14H2,1H3 |
InChI-Schlüssel |
VMLUUOCHCVVBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)




![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)







![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
